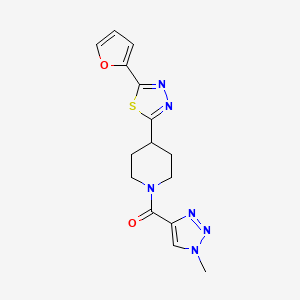

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone features a hybrid heterocyclic architecture combining a furan-substituted 1,3,4-thiadiazole core, a piperidine ring, and a methyl-triazole moiety linked via a methanone bridge. Key structural attributes include:

- 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for bioactivity in antimicrobial and anticancer agents .

- Piperidine: A flexible six-membered amine ring that may influence solubility and pharmacokinetics.

- 1-Methyl-1H-1,2,3-triazole: A triazole derivative with metabolic stability and hydrogen-bonding capabilities.

While direct pharmacological data for this compound is unavailable, its structural motifs align with bioactive molecules reported in antimicrobial, antiviral, and kinase inhibition studies .

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-20-9-11(16-19-20)15(22)21-6-4-10(5-7-21)13-17-18-14(24-13)12-3-2-8-23-12/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELDCGCPPWPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring, followed by the introduction of the thiadiazole and triazole moieties. One common approach is to first synthesize the furan derivative, then react it with appropriate reagents to form the thiadiazole ring. Subsequent reactions introduce the piperidine and triazole components.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: : The thiadiazole ring can be reduced to form a thioamide derivative.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: : Furan-2-carboxylic acid

Reduction: : Thioamide derivatives

Substitution: : Various substituted piperidines

Scientific Research Applications

Medicine: : It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammation.

Biology: : The compound can be used in biochemical assays to study enzyme activities or receptor binding.

Material Science: : It can be incorporated into polymers or coatings to enhance their properties.

Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and thiadiazole rings can form hydrogen bonds with amino acids in the active site of enzymes, modulating their activity. The triazole ring can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analog: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Similarities: Shares a 1-methyl-1H-1,2,3-triazol-4-yl group, which may confer similar metabolic stability. Contains a thiazole ring (vs.

- Differences :

- Synthesis : Achieved in high yields (≥75%) via cyclocondensation, suggesting superior synthetic accessibility compared to the target’s multi-step assembly.

Structural Analog: 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Similarities :

- Contains a 1,3,4-thiadiazole core, critical for binding to enzymatic pockets via sulfur interactions.

- Substituted with fluorophenyl (analogous to furan in the target), influencing lipophilicity and target affinity.

- Differences: Lacks the triazole-piperidine-methanone scaffold, instead incorporating a thiazolidinone ring, which is associated with antidiabetic and anti-inflammatory activity .

Structural Analog: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Similarities :

- Integrates thiazole and triazole-like pyrazolo[3,4-d]pyrimidine systems, mirroring the target’s heterocyclic diversity.

- Differences :

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound was compared to known inhibitors :

| Metric | Similarity Score (vs. Thiadiazole-Triazole Analogs) |

|---|---|

| Tanimoto (MACCS) | 0.72–0.85 |

| Dice (Morgan) | 0.68–0.78 |

Scores >0.6 indicate significant structural overlap, suggesting shared bioactivity (e.g., kinase or protease inhibition) .

Key Research Findings

- Synthetic Feasibility: Analogs with fluorophenyl/thiazole motifs (e.g., ) are synthesized in higher yields (75–90%) than thiazolidinone derivatives (39–60%) .

- Bioactivity Trends: Thiadiazole-triazole hybrids exhibit broad-spectrum activity (e.g., antimicrobial IC₅₀: 2–10 μg/mL), while thiazolidinones show niche applications (e.g., antidiabetic) .

- Crystallography : Fluorophenyl-triazole compounds form triclinic crystals (P 1 symmetry), whereas the target’s piperidine may disrupt crystallization .

Biological Activity

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 389.5 g/mol. The structure features a piperidine ring linked to a thiadiazole and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazole have shown significant antifungal activity against various Candida species and other pathogenic fungi. The compound's mechanism of action appears to involve disruption of fungal cell membranes and inhibition of critical enzymatic pathways essential for fungal survival .

Table 1: Antifungal Activity of Related Thiadiazole Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| C1 | 0.5 | Candida albicans |

| C2 | 1.0 | Aspergillus niger |

| C3 | 0.8 | Candida glabrata |

Cytotoxicity and Anticancer Activity

The compound has also demonstrated notable cytotoxic effects against various cancer cell lines. In vitro studies indicate that it effectively induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Specifically, it has been shown to cleave plasmid DNA under UV irradiation and inhibit DNA topoisomerase I activity .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7), the following results were observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction via caspase activation |

| MCF-7 | 15 | Inhibition of topoisomerase I |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The presence of thiadiazole and triazole rings allows for interaction with enzymes involved in nucleic acid synthesis.

- Membrane Disruption : The hydrophobic nature of certain components facilitates penetration into microbial membranes, leading to increased permeability and cell death.

- DNA Interaction : The ability to cleave DNA indicates potential use in cancer therapy by targeting rapidly dividing cells.

Q & A

Q. Q1. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer: Synthesis involves sequential coupling of thiadiazole, piperidine, and triazole moieties. Key steps include:

- Thiadiazole-piperidine coupling : Requires controlled cyclization under acidic conditions (e.g., H₂SO₄ catalysis) to form the thiadiazole ring .

- Triazole-methanone linkage : Achieved via nucleophilic substitution or amide bond formation, demanding anhydrous conditions to prevent hydrolysis .

- Purification : Use preparative HPLC or column chromatography to isolate intermediates, as impurities from incomplete reactions (e.g., residual furan derivatives) can reduce yield .

Optimization : Adjust reaction temperature (60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) to enhance regioselectivity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use multi-spectral analysis:

- ¹H/¹³C NMR : Verify proton environments (e.g., furan ring protons at δ 6.3–7.5 ppm; triazole CH₃ at δ 3.1–3.3 ppm) and carbon backbone connectivity .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, thiadiazole C-S at ~680 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ for C₁₈H₁₇N₇O₂S) and rule out side products .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer: Methodology :

- Analog synthesis : Modify substituents systematically (e.g., replace furan with pyridine or vary triazole methylation ).

- Biological assays : Test analogs against target enzymes (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using kinetic assays .

- Data analysis : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to identify pharmacophoric groups .

Example : shows thiadiazole-fluorophenyl analogs exhibit enhanced antimicrobial activity due to fluorine’s electron-withdrawing effects.

Q. Q4. How can computational methods resolve contradictions in reported bioactivity data for this compound?

Answer: Steps :

Molecular docking : Simulate binding to proposed targets (e.g., EGFR kinase) using AutoDock Vina to identify key interactions (e.g., thiadiazole-S···H-bond with Lys721) .

MD simulations : Assess stability of ligand-target complexes (100 ns trajectories) to differentiate true binding from assay artifacts .

QSAR modeling : Build regression models using descriptors like logP and polar surface area to predict activity trends across studies .

Q. Q5. What strategies mitigate metabolic instability observed in in vivo studies of this compound?

Answer: Approaches :

- Prodrug design : Mask the triazole moiety with ester groups to reduce first-pass metabolism .

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- Stability assays : Use liver microsomes to identify vulnerable sites (e.g., furan ring oxidation) and introduce blocking groups (e.g., methyl substituents) .

Q. Q6. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

Answer: Methodology :

- Mechanistic profiling : Measure ROS generation and mitochondrial membrane potential to distinguish apoptosis from necrosis .

- Cell-line-specific factors : Compare expression levels of efflux pumps (e.g., P-gp) via qPCR to explain resistance in certain lines .

- Dose-response normalization : Use Hill equation modeling to adjust for variations in cell proliferation rates .

Q. Q7. What in silico tools predict the pharmacokinetic properties of this compound?

Answer: Tools and parameters :

- ADMET Prediction : SwissADME for bioavailability (e.g., %F = 65% due to moderate logP ~2.8) and blood-brain barrier permeability .

- Metabolism : GLORYx to identify probable Phase I oxidation sites (e.g., furan ring) .

- Toxicity : ProTox-II for hepatotoxicity risk assessment (e.g., mitochondrial dysfunction alerts) .

Q. Q8. How can crystallography aid in understanding this compound’s binding mode with biological targets?

Answer: Protocol :

Co-crystallization : Soak protein crystals (e.g., bacterial dihydrofolate reductase) with 10 mM compound solution .

X-ray diffraction : Resolve structures at ≤2.0 Å resolution to visualize interactions (e.g., piperidine N-H···Asp27 salt bridge) .

Electron density maps : Validate ligand placement using Phenix.refine and omit maps to exclude model bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.